molecular formula C15H23NO4 B183359 (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol CAS No. 127559-33-5

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Cat. No.: B183359
CAS No.: 127559-33-5
M. Wt: 281.35 g/mol
InChI Key: MSIDLARYVJJEQY-CYBMUJFWSA-N
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Description

®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a chiral compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxyl group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups which can undergo various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol typically involves the protection of the amino group with a Boc group and the introduction of a benzyloxy group. One common method involves the reaction of ®-3-amino-1-propanol with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino alcohol. This intermediate is then reacted with benzyl bromide in the presence of a base such as sodium hydride (NaH) to introduce the benzyloxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The benzyloxy group can be reduced to a hydroxyl group using hydrogenation or other reducing agents.

    Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane (DMP)

    Reduction: Hydrogenation with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), benzyl bromide

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a hydroxyl compound

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of chiral compounds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the synthesis of potential therapeutic agents.

    Industry: Applied in the production of fine chemicals and as a building block in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is primarily related to its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various chemical reactions. The benzyloxy group can be cleaved under hydrogenation conditions to yield a hydroxyl group. These transformations allow the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-1-propanol
  • ®-3-Benzyloxy-1-propanol
  • ®-2-(Boc-amino)-1-propanol

Uniqueness

®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is unique due to the combination of its chiral center, benzyloxy group, and Boc-protected amino group. This combination allows for selective reactions and transformations, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIDLARYVJJEQY-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453996
Record name (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120349-75-9
Record name (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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